NH2-PEG5-C6-Cl, also known as 2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine hydrochloride, is a compound that belongs to the class of polyethylene glycol-based linkers. These linkers are integral in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which facilitate targeted protein degradation by linking two distinct ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This mechanism allows for the selective degradation of specific proteins within cells, making it a valuable tool in both biochemical research and therapeutic development .
The synthesis of NH2-PEG5-C6-Cl typically involves several steps, including:
In industrial settings, the synthesis is conducted under controlled conditions to ensure consistency and yield. This may involve large-scale reactions with optimized parameters for temperature, pressure, and solvent choice.
The molecular formula of NH2-PEG5-C6-Cl is , with a molecular weight of approximately 363.9 g/mol. The structure features a polyethylene glycol backbone with a six-carbon chain terminated by a chlorine atom and an amino group:
This structure provides both hydrophilicity from the polyethylene glycol segments and reactivity from the amino group.
NH2-PEG5-C6-Cl can participate in several chemical reactions:
NH2-PEG5-C6-Cl functions primarily as a linker in PROTAC technology. In this mechanism:
NH2-PEG5-C6-Cl has several significant applications:
NH₂-PEG₅-C₆-Cl hydrochloride (CAS 2241669-16-7) serves as a critical structural component in proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to exploit the ubiquitin-proteasome system (UPS). This linker covalently connects a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-recruiting ligand (anchor). Upon cellular entry, the PROTAC facilitates proximity between the target protein and E3 ligase, triggering polyubiquitination of the target. This ubiquitin tag directs the target to the 26S proteasome for degradation. The PEG-based linker ensures spatial compatibility between these molecular entities, enabling efficient ubiquitin transfer [1] [6]. Unlike occupancy-driven inhibitors, PROTACs operate catalytically—a single molecule can degrade multiple target proteins—making linker design pivotal for sustained activity [1] [7].
The terminal amine (-NH₂) and alkyl chloride (-C₆-Cl) groups in NH₂-PEG₅-C₆-Cl provide orthogonal conjugation sites for ligase-binding ligands (e.g., thalidomide for CRBN, VHL ligands) and target protein binders, respectively. This heterobifunctionality allows modular PROTAC assembly. The PEG spacer’s length (5 ethylene oxide units) positions the E3 ligase at an optimal distance (∼20–25 Å) from the target protein-binding site, minimizing steric clashes during ternary complex formation [1] [5]. Studies confirm that PEG-based linkers enhance water solubility (≥250 mg/mL in DMSO), preventing aggregation and improving bioavailability—a key limitation of hydrophobic PROTACs [1] [6] [9].
The flexibility of PEG₅ spacers enables conformational sampling essential for productive ternary complexes. Molecular modeling reveals that PEG linkers adopt extended or bent conformations to accommodate varying distances between E3 ligase and target protein surfaces [5] [8]. This adaptability is quantified by metrics such as the radius of gyration (Rg) and end-to-end distance:
Table 1: Conformational Dynamics of PEG-Based PROTAC Linkers
Linker Type | Radius of Gyration (Å) | End-to-End Distance (Å) | Degradation Efficiency (DC₅₀, nM) |
---|---|---|---|
PEG₂ | 8.2 ± 0.9 | 12.5 ± 1.3 | >100 |
PEG₅ (NH₂-PEG₅-C₆-Cl) | 13.7 ± 1.5 | 21.8 ± 2.1 | 2.2–10 |
PEG₈ | 18.1 ± 2.0 | 30.5 ± 3.2 | 5–50 |
Data derived from Rosetta modeling and cellular degradation assays [5] [8].
Optimal ternary complex stability occurs when the linker permits E2–ubiquitin positioning <15 Å from lysine residues on the target protein. PEG₅ achieves this balance, whereas shorter linkers restrict mobility, reducing ubiquitination efficiency [7] [8].
Linker length directly influences PROTAC degradation potency. In BTK-targeting PROTACs, PEG₅ linkers achieve DC₅₀ values of <10 nM and >85% degradation, outperforming PEG₂ analogs (DC₅₀ >100 nM) [2] [7]. The C₆ alkyl segment in NH₂-PEG₅-C₆-Cl adds hydrophobic rigidity, enhancing membrane permeability while the PEG₅ maintains solubility. This contrasts with PEG₂-C₆-Cl linkers, which exhibit:
Table 2: Impact of PEG Spacer Length on PROTAC Efficacy
Linker | Cellular Uptake (pmol/mg protein) | DC₅₀ (nM) | Dₘₐₓ (%) | Degradation Half-Life (h) |
---|---|---|---|---|
NH₂-PEG₂-C₆-Cl | 18.2 ± 2.1 | >100 | 55 ± 7 | 6–24 |
NH₂-PEG₅-C₆-Cl | 35.6 ± 3.8 | 2.2–10 | 93 ± 4 | 2–4 |
NH₂-PEG₈-C₆-Cl | 42.1 ± 4.2 | 5–50 | 88 ± 5 | 3–6 |
Data from BTK degradation assays in Mino/Ramos cells [2] [7].
The hydrophilicity of PEG₅ spacers significantly enhances PROTAC solubility (critical for in vivo delivery) without compromising cell permeability. The amphiphilic nature of NH₂-PEG₅-C₆-Cl—hydrophilic PEG core + hydrophobic alkyl chloride—enables:
In Pt(IV) prodrug studies, large PEG chains (>2000 Da) reduced cytotoxicity by impairing cellular uptake and mitochondrial accumulation. However, PEG₅ (∼250 Da) retains optimal hydrophile-lipophile balance (HLB ≈ 14), facilitating tumor penetration while maintaining solubility ≥250 mg/mL [5] [6]. This contrasts with non-PEGylated PROTACs, which often precipitate at >50 µM concentrations, limiting dosing [1] [9].
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